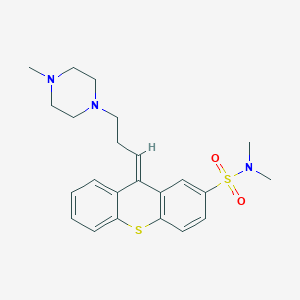

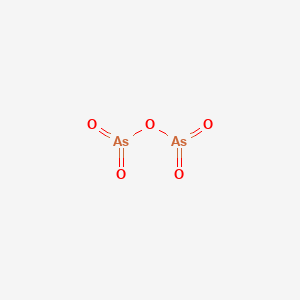

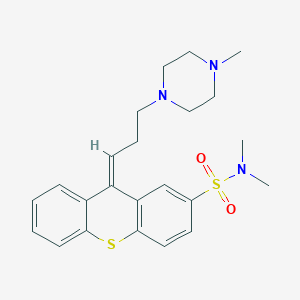

![molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0](/img/structure/B151790.png)

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

There is no specific information available on the synthesis of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, tert-butyl carbamates are known to be involved in palladium-catalyzed cross-coupling reactions3.Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” is not explicitly available. However, related compounds such as tert-butyl carbamates have been studied45.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, tert-butyl carbamates are known to be involved in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” are not explicitly available. However, related compounds such as N-Boc-ethylenediamine have been studied7.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

- Tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has been used as a key intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the rapid synthesis of compounds like omisertinib (AZD9291), a medication used in cancer treatment, showcasing its importance in medicinal chemistry (Zhao et al., 2017).

Development of Synthetic Methodologies

- Research has also focused on developing novel synthetic methods using tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate. For example, a study detailed an efficient stereoselective route for the preparation of its stereoisomers, which are crucial intermediates for the synthesis of factor Xa inhibitors, highlighting its role in the synthesis of complex molecular architectures (Wang et al., 2017).

Advancements in Organic Chemistry

- The compound has been instrumental in advancing organic chemistry, particularly in reactions such as the Curtius rearrangement, where it has been used to obtain Boc-protected amines. This showcases its versatility in facilitating the synthesis of protected amine derivatives under mild and efficient conditions (Lebel & Leogane, 2005).

Safety And Hazards

The safety and hazards associated with “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” are not known. However, related compounds such as N-Boc-ethylenediamine are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.

Orientations Futures

There is no specific information available on the future directions of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines8.

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on the specific compound “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”.

Propriétés

IUPAC Name |

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNUIQQYGXSWLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

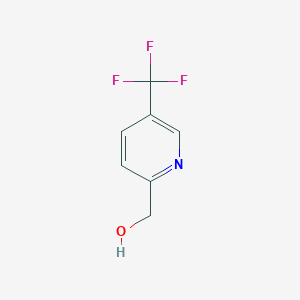

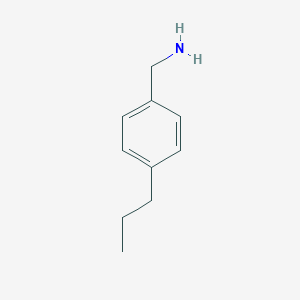

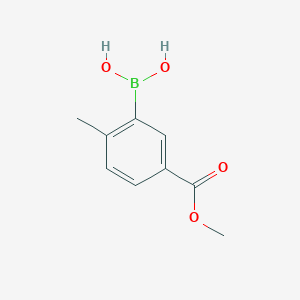

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)